1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole
CAS No.:
Cat. No.: VC14236916
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole -](/images/structure/VC14236916.png)
Specification
Molecular Formula | C11H11N3O2 |
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Molecular Weight | 217.22 g/mol |
IUPAC Name | 1-[2-(4-nitrophenyl)ethyl]pyrazole |
Standard InChI | InChI=1S/C11H11N3O2/c15-14(16)11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8H,6,9H2 |
Standard InChI Key | ORJXJCYKNWCFOH-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(N=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular Structure and Crystallographic Insights
Structural Features
The molecular structure of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole is defined by its pyrazole ring and the para-substituted nitro group on the phenyl ring. X-ray crystallographic studies of analogous compounds, such as 1-(4-nitrophenyl)-1H-pyrazole, reveal key bond distances and angles that underscore the electronic delocalization within the pyrazole ring . For instance:
Bond/Parameter | Distance (Å) | Angle (°) | Source Compound |
---|---|---|---|
N1–N2 (pyrazole) | 1.361–1.434 | - | 1a, 1b, 1c |
C6–N1 (aryl–pyrazole) | 1.345–1.364 | - | 1b, 1j |
Dihedral angle (ring planes) | - | 5.4–10.9 | 1f |
The nitro group at the para position induces coplanarity between the phenyl and pyrazole rings, facilitating resonance interactions . Displacements of substituents like ethyl groups can introduce puckering in the pyrazole ring to minimize steric hindrance .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole derivatives typically involves cyclization reactions or functionalization of preformed pyrazole cores. A common approach includes:
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Chalcone Cyclization: Reacting chalcones with hydrazine derivatives under acidic conditions to form pyrazole rings . For example, 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehydes are synthesized via condensation followed by cyclization .
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Nucleophilic Substitution: Introducing the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution.
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Functional Group Interconversion: Converting existing substituents (e.g., ester to amide) to modulate reactivity .
Example Synthesis
A representative synthesis involves reacting 3-(3-nitrophenyl)pyrazole with 1-bromo-2,4-dinitrobenzene in the presence of a base to yield 1-(2,4-dinitrophenyl)-2-pyrazoline, which is further functionalized .
Physicochemical Properties
Key Data
Property | Value | Source |
---|---|---|
Molecular Formula | C11H11N3O2 | Analogous |
Molecular Weight | 229.23 g/mol | |
logP (Partition Coefficient) | 3.02 | |
Hydrogen Bond Acceptors | 5 | |
Melting Point | 238–240°C (analogous) |
Spectroscopic data (IR, NMR) for related compounds show characteristic peaks:
Biological Activities and Applications
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehydes demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli . The nitro group enhances membrane permeability, contributing to bioactivity .
Comparative Analysis with Analogous Compounds
The ethyl spacer in 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole enhances solubility compared to non-alkylated analogs, while the nitro group stabilizes charge-transfer complexes .
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